molecular formula C20H32N4O2 B4583897 2-{1-[(5-methyl-2-furyl)methyl]-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol

2-{1-[(5-methyl-2-furyl)methyl]-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol

Cat. No. B4583897
M. Wt: 360.5 g/mol
InChI Key: XCNMSOSIQQZJNR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar complex molecules typically involves multi-step reactions, optimizing technological parameters such as raw material ratios, reaction times, and temperatures. For example, Wang Jin-peng (2013) detailed the preparation of a related compound through a reaction between 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine, achieving an 88.5% yield under specific conditions (Wang Jin-peng, 2013). This process exemplifies the intricate steps and optimizations required in the synthesis of such complex molecules.

Molecular Structure Analysis

The molecular structure of compounds within this category often features a combination of various functional groups attached to a central piperazine or pyrazole core, contributing to their unique chemical behavior and applications. X-ray crystallography confirms the structure of these molecules, revealing nonplanar configurations and intermolecular hydrogen bonding that influence their chemical reactivity and interactions (Chumakov et al., 2014).

Chemical Reactions and Properties

Compounds like the one participate in a variety of chemical reactions, including cyclocondensations, reductions, and ring transformations. These reactions are pivotal in synthesizing novel heterocycles with potential biological activities. For instance, reactions of certain precursors in ethanol under basic conditions can yield novel pyrazolines and isoxazoles, showcasing the versatility and reactivity of these molecules (Chagarovskiy et al., 2016).

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has detailed the synthesis of compounds involving furyl and pyrazole derivatives, showcasing methodologies that could be relevant to the synthesis and structural elucidation of compounds similar to 2-{1-[(5-methyl-2-furyl)methyl]-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol. These studies highlight the versatility of furyl and pyrazole moieties in the synthesis of heterocyclic compounds, which are crucial for pharmaceutical applications (Kabli et al., 2010), (Strekowski et al., 2016).

Potential Applications

  • Studies on the synthesis of furyl and pyrazole derivatives have provided insights into the development of compounds with potential applications in the medical and pharmaceutical fields, such as ligands for receptor studies and the synthesis of compounds with potential therapeutic properties. These include the elucidation of structure-activity relationships for receptor binding affinity, which could inform the development of novel therapeutic agents (Strekowski et al., 2016).

Chemical Properties and Reactions

  • The chemical reactivity and properties of compounds containing furyl and pyrazole groups have been explored, demonstrating their potential in creating complex molecules with specific biological activities. This includes the synthesis of pyrazolines and pyrazole derivatives, which are significant in medicinal chemistry for their diverse biological activities (Kabli et al., 2010), (Bonacorso et al., 2011).

properties

IUPAC Name

2-[1-[(5-methylfuran-2-yl)methyl]-4-[(3-methyl-1-propylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O2/c1-4-8-24-13-18(17(3)21-24)12-22-9-10-23(19(14-22)7-11-25)15-20-6-5-16(2)26-20/h5-6,13,19,25H,4,7-12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNMSOSIQQZJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C)CN2CCN(C(C2)CCO)CC3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-[(5-methyl-2-furyl)methyl]-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl}ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{1-[(5-methyl-2-furyl)methyl]-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-{1-[(5-methyl-2-furyl)methyl]-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol
Reactant of Route 3
Reactant of Route 3
2-{1-[(5-methyl-2-furyl)methyl]-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol
Reactant of Route 4
Reactant of Route 4
2-{1-[(5-methyl-2-furyl)methyl]-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol
Reactant of Route 5
Reactant of Route 5
2-{1-[(5-methyl-2-furyl)methyl]-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol
Reactant of Route 6
2-{1-[(5-methyl-2-furyl)methyl]-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol

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